2-(3-Chlorophenyl)-1-phenylethanone
Overview
Description
2-(3-Chlorophenyl)-1-phenylethanone is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a phenyl group and a 3-chlorophenyl group attached to a central carbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chlorophenyl)-1-phenylethanone can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of benzene with 3-chlorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds as follows:
C6H6+ClCOC6H4ClAlCl3C6H5COC6H4Cl
This method typically requires anhydrous conditions and is carried out at low temperatures to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
2-(3-Chlorophenyl)-1-phenylethanone undergoes various chemical reactions, including:
Reduction: The carbonyl group can be reduced to a secondary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: The chlorine atom on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium, chromium trioxide (CrO3) in acetic acid.
Substitution: Sodium methoxide (NaOCH3) in methanol, sodium ethoxide (NaOEt) in ethanol.
Major Products
Reduction: 2-(3-Chlorophenyl)-1-phenylethanol.
Oxidation: 2-(3-Chlorophenyl)-1-phenylethanoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(3-Chlorophenyl)-1-phenylethanone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-Chlorophenyl)-1-phenylethanone depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors. The presence of the carbonyl group allows it to form hydrogen bonds and other interactions with biological molecules, potentially modulating their activity.
Comparison with Similar Compounds
Similar Compounds
2-(4-Chlorophenyl)-1-phenylethanone: Similar structure but with the chlorine atom in the para position.
2-(2-Chlorophenyl)-1-phenylethanone: Similar structure but with the chlorine atom in the ortho position.
2-(3-Bromophenyl)-1-phenylethanone: Similar structure but with a bromine atom instead of chlorine.
Uniqueness
2-(3-Chlorophenyl)-1-phenylethanone is unique due to the specific positioning of the chlorine atom on the aromatic ring, which can influence its reactivity and interactions with other molecules. The meta position of the chlorine atom can affect the electronic properties of the compound, making it distinct from its ortho and para analogs.
Properties
IUPAC Name |
2-(3-chlorophenyl)-1-phenylethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO/c15-13-8-4-5-11(9-13)10-14(16)12-6-2-1-3-7-12/h1-9H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXXPIFADCVUZSA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CC2=CC(=CC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40289231 | |
Record name | 2-(3-chlorophenyl)-1-phenylethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40289231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27798-43-2 | |
Record name | NSC59912 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59912 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(3-chlorophenyl)-1-phenylethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40289231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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